Corysamine

Description

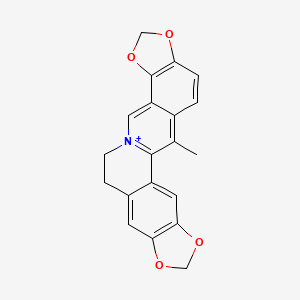

This compound is a polycyclic heterocyclic molecule characterized by a complex hexacyclic framework containing four oxygen atoms (tetraoxa), one nitrogen atom (azonia), and a methyl substituent at position 22. Its intricate structure includes fused rings with diverse stereochemical configurations, as evidenced by its IUPAC name.

Propriétés

Numéro CAS |

30243-28-8 |

|---|---|

Formule moléculaire |

C20H16NO4+ |

Poids moléculaire |

334.3 g/mol |

Nom IUPAC |

24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene |

InChI |

InChI=1S/C20H16NO4/c1-11-13-2-3-16-20(25-10-22-16)15(13)8-21-5-4-12-6-17-18(24-9-23-17)7-14(12)19(11)21/h2-3,6-8H,4-5,9-10H2,1H3/q+1 |

Clé InChI |

YESPQCLKTIRGLU-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC6=C(C=C5CC4)OCO6)OCO3 |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene involves multiple steps, including cyclization and methylation reactions. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield. Industrial production methods typically involve the use of advanced organic synthesis techniques and specialized equipment to ensure consistency and scalability.

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify its structure, leading to the formation of reduced analogs.

Substitution: It can participate in substitution reactions where certain functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[1111002,1004,8015,23

Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Dendalone 3-Hydroxybutyrate (CAS: Not specified)

- Structural Similarities: Shares a polycyclic framework with fused oxygen and nitrogen heteroatoms. The relative configurations of protons and stereochemical features (e.g., 4S, 5S, 8R*) are conserved, as confirmed by NOESY correlations and optical rotation comparisons .

- Key Differences :

(3-Methoxy-5,7,17,19-tetraoxa-13-azahexacyclo[...]methanol (CAS: 133086-83-6)

- Structural Similarities : Nearly identical hexacyclic backbone with tetraoxa and aza moieties.

- Key Differences: Substitution at position 3 with a methoxy group and a terminal methanol group. Molecular formula: C₂₁H₂₁NO₆ vs. C₂₄H₂₅NO₄ for the target compound (estimated). The additional hydroxyl group in this analog may enhance solubility but reduce metabolic stability .

13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[...]hexaene

- Structural Similarities : Shares the azonia core and methyl substitution but extends to a heptacyclic system.

- Key Differences :

Antileukemic Activity

- Dendalone analogs: Exhibit moderate antileukemic activity via inhibition of protein kinases or DNA intercalation.

- Berberine derivatives (e.g., 16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[...]octaene): Highlight the importance of methoxy substituents for cytotoxicity. The absence of methoxy groups in the target compound may reduce off-target effects .

Computational Predictions

- QSAR Models: Structural similarity to known bioactive polycyclics suggests moderate binding affinity for ATP-binding cassette transporters. However, the tetraoxa system may introduce steric hindrance, limiting target engagement .

- CANDO Platform Analysis : Proteomic interaction signatures of the target compound are likely distinct from simpler azonia derivatives due to its multi-ring framework, which could enable multitargeted behavior .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Table 2: Computational Predictions

| Property | Target Compound | Dendalone Analog | Berberine Derivative |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.8 | 4.1 |

| Polar Surface Area (Ų) | 85 | 92 | 78 |

| QSAR Bioactivity Score | 0.67 | 0.71 | 0.83 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.